molecular formula C5H7N3O B1296626 N-(1H-Imidazol-2-yl)acetamide CAS No. 52737-49-2

N-(1H-Imidazol-2-yl)acetamide

Cat. No.: B1296626
CAS No.: 52737-49-2
M. Wt: 125.13 g/mol
InChI Key: VBMWKMUTTTVHTM-UHFFFAOYSA-N
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Description

N-(1H-Imidazol-2-yl)acetamide is a heterocyclic compound featuring an imidazole core substituted with an acetamide group at the 2-position. Imidazole derivatives are renowned for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The synthesis of this compound involves reacting α-haloketones with N-acetylguanidine in dimethylformamide (DMF) under mild conditions . This compound serves as a precursor for synthesizing more complex derivatives with enhanced bioactivity, such as those incorporating pyrazole or triazole moieties .

Properties

IUPAC Name

N-(1H-imidazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4(9)8-5-6-2-3-7-5/h2-3H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMWKMUTTTVHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339682
Record name N-(1H-Imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52737-49-2
Record name N-(1H-Imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Imidazol-2-yl)acetamide typically involves the reaction of imidazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Mechanism of Action

The mechanism of action of N-(1H-Imidazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to interact with enzymes, receptors, and other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(1H-Imidazol-2-yl)acetamide and Analogues

Compound Name Heterocyclic Core Substituents/Modifications Key Structural Differences
This compound Imidazole Acetamide at position 2 Baseline structure
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3-yl)acetamide Benzimidazole Pyrazole substituents at position 3/5 Expanded aromatic system enhances π-π interactions
N-(Thiazol-2-yl)acetamide Thiazole Acetamide at position 2 Sulfur atom increases electronegativity
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazole 2,6-Dichlorophenyl group Bulky substituents improve receptor binding
N-[2-(1H-Imidazol-4-yl)ethyl]acetamide Imidazole Ethyl spacer at position 4 Altered regiochemistry affects solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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